2-Hexenoic acid

Overview

Description

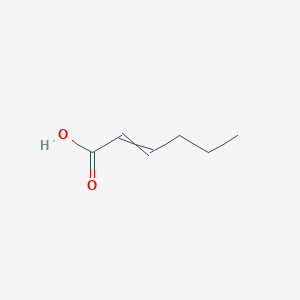

2-Hexenoic acid (C₆H₁₀O₂) is an unsaturated medium-chain fatty acid with the molecular formula C₆H₁₀O₂ and an average mass of 114.14 g/mol . It exists in two stereoisomeric forms: (E)-2-hexenoic acid (trans configuration) and (Z)-2-hexenoic acid (cis configuration), with the (E)-isomer being more commonly studied . This compound is biosynthesized via fatty acid synthases from acetyl-CoA and malonyl-CoA precursors and plays roles in metabolic pathways, including lipid peroxidation .

This compound is naturally occurring in foods such as grapes, wines, and Piper betle L. Var. nigra, contributing to fruity or cheesy aromas at subthreshold concentrations . Industrially, it is a product of 2-hexenal oxidation using catalysts like MnO₂-supported gold nanoparticles and is a key component in pyrolysis products of biodegradable plastics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexenoic acid can be synthesized through various methods, including the elongation and desaturation of shorter-chain omega-3 fatty acids such as eicosapentaenoic acid. This process involves multiple enzymatic steps, including the action of elongases and desaturases.

Industrial Production Methods: Industrial production of hexaenoic acid often involves the fermentation of microalgae, such as Schizochytrium sp. These microorganisms are cultivated in controlled environments, where they produce high yields of hexaenoic acid. The process includes optimizing growth conditions such as temperature, pH, and nutrient supply to maximize production.

Chemical Reactions Analysis

Types of Reactions: 2-Hexenoic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products. This reaction is often catalyzed by free radicals or enzymes such as lipoxygenases.

Reduction: Reduction of hexaenoic acid can lead to the formation of saturated fatty acids.

Esterification: this compound can react with alcohols to form esters, which are commonly used in the food and pharmaceutical industries.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen, hydrogen peroxide, and lipoxygenase enzymes.

Reduction: Hydrogen gas and metal catalysts such as palladium or nickel are often used.

Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly employed.

Major Products:

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Saturated fatty acids.

Esterification: Fatty acid esters.

Scientific Research Applications

Antiviral Activity

Recent studies have identified trans-2-hexenoic acid as having significant antiviral properties. Research published in 2023 demonstrated that this compound exhibits antiviral activity against coxsackievirus B and enterovirus A71. The effective concentrations were found to be 2.9 µM and 3.21 µM for these viruses, respectively. The mechanism of action involves inhibiting viral replication at the entry stage of infection, suggesting that trans-2-hexenoic acid could be a safe therapeutic option for treating enterovirus infections due to its approval as a food additive .

Drug Delivery Systems

2-Hexenoic acid is also being explored for its potential in drug delivery systems, particularly in the formulation of controlled-release drugs. Research has indicated that when combined with various polymers like Carbopol and hydroxypropyl methylcellulose, it can enhance the mechanical properties and release profiles of matrix tablets .

Table 1: Comparison of Polymer Combinations for Drug Release

| Polymer Combination | Release Profile Improvement | Crushing Strength (N) | Friability (%) |

|---|---|---|---|

| Carbopol + Hydroxypropyl Methylcellulose | Significant (P<0.05) | Higher than HPMC | Lower than HPMC |

| Eudragit + Carbopol | Extended release over 12h | Improved | Lower |

The combination of these polymers allows for better control over the release rates of highly soluble drugs, providing a promising avenue for pharmaceutical applications.

Flavoring and Fragrance Industry

In the flavoring and fragrance sectors, this compound is recognized for its distinctive odor profile. It is utilized in various food products and fragrances due to its pleasant scent characteristics. The compound is naturally found in several foods such as fruits and alcoholic beverages, contributing to their flavor profiles .

Environmental Safety and Toxicology

The safety profile of this compound has been assessed through various toxicological studies. It has been shown to have a low risk of genotoxicity and skin sensitization, with a calculated margin of exposure indicating safety at typical exposure levels . Additionally, studies suggest that this compound is biodegradable, which is crucial for its environmental impact assessment.

Table 2: Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Genotoxicity | Not mutagenic |

| Skin Sensitization | No expected sensitization induction level (NESIL) at 1100 µg/cm² |

| Biodegradability | >50% after 28 days |

Mechanism of Action

2-Hexenoic acid exerts its effects through several mechanisms:

Cell Membrane Composition: It is a critical component of cell membranes, influencing their fluidity and function.

Signal Transduction: this compound is involved in the regulation of signal transduction pathways, including those mediated by G-proteins and phosphatidylserine.

Anti-inflammatory Effects: It can modulate the production of inflammatory mediators, such as prostaglandins and leukotrienes, through its action on cyclooxygenase and lipoxygenase enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Analogues of 2-Hexenoic Acid

Chemical and Physical Properties

Reactivity and Stability

- Oxidation: this compound is synthesized via oxidation of 2-hexenal. Catalysts like Au-Pd/MnO₂ achieve 87% selectivity for this compound under optimized conditions .

- Thermal Degradation: During pyrolysis of polyhydroxyalkanoates (PHBH), this compound is a major liquid product, with yields up to 5.6 wt% at 600°C under steam .

Volatility

- Vapor Pressure: this compound exhibits lower volatility compared to shorter unsaturated acids (e.g., 2-butenoic acid) but higher than longer-chain analogues (e.g., 2-heptenoic acid) .

Table 2: Comparative Effects on Metabolic Pathways

- Enzyme Stability: this compound has minimal inactivating effects on lipases compared to aldehydes like 2-hexenal, which reduce enzyme activity by >50% .

Occurrence in Natural Products

Table 3: Concentration in Grapes and Wines (µg/L)

| Compound | Italia Grapes (BBCH-89) | Bronx Seedless Grapes (BBCH-89) | Cabernet Sauvignon Wine |

|---|---|---|---|

| This compound | 12.3 ± 1.2 | 18.9 ± 2.1 | 45.6 ± 3.8 |

| Hexanoic acid | 220.5 ± 15.4 | 185.7 ± 12.9 | 198.2 ± 10.5 |

| Dodecanoic acid | ND | ND | 89.4 ± 4.2 |

ND = Not Detected; Data from

- Sensory Impact: In wines, this compound contributes to aromatic complexity at subthreshold levels (<100 µg/L), whereas hexanoic acid imparts rancid notes near its threshold .

Industrial and Regulatory Considerations

- Flavoring Applications: Ethyl esters of this compound are key aroma compounds in camellia seed oil, contributing to fruity notes .

- Safety: (E)-2-hexenoic acid is regulated under the same migration limit as crotonic acid (0.05 mg/kg food) due to structural similarity .

Key Research Findings

Catalytic Synthesis: MnO₂-supported Au nanoparticles achieve 87% selectivity for this compound from 2-hexenal, outperforming Pd-based catalysts .

Pyrolysis Yields: Steam-assisted pyrolysis of PHBH at 600°C produces 5.6 wt% this compound, highlighting its industrial recoverability .

Metabolic Inhibition: Unlike saturated acids (e.g., hexanoic acid), this compound only weakly inhibits mitochondrial oxidation at 10 mM .

Q & A

Q. What are the common synthetic routes for 2-hexenoic acid in laboratory settings?

Basic

this compound is primarily synthesized via catalytic hydrogenation of sorbic acid using transition metal complexes (e.g., pyrazolyl Pd(II) or Ni(II) catalysts). This reaction proceeds through intermediates like 4-hexenoic and 2-hexenoic acids before full saturation to hexanoic acid . Alternatively, oxidation of 2-hexenal using gold catalysts supported on MnO₂ yields this compound with high selectivity under mild conditions .

Q. How does the choice of metal catalyst influence selectivity between 2-hexenoic and 4-hexenoic acid during hydrogenation of sorbic acid?

Advanced

Palladium-based catalysts (e.g., Pd(II) complexes) exhibit higher activity and selectivity for this compound due to their ability to reduce less sterically hindered double bonds first. In contrast, nickel catalysts show slower kinetics and broader product distributions. Time-dependent ¹H NMR studies reveal that Pd catalysts achieve 100% conversion of sorbic acid within 0.5 hours, with intermediate 4-hexenoic acid being consumed faster than this compound due to steric effects .

Q. What analytical techniques are used to detect and quantify this compound in complex mixtures?

Basic

Gas chromatography-mass spectrometry (GC-MS) is standard for volatile profiling, as demonstrated in studies of Mediterranean fruit fly emissions and pyrolysis products of biodegradable plastics . Nuclear magnetic resonance (NMR), including Total Correlation Spectroscopy (TOCSY), resolves structural details and reaction intermediates, though paramagnetic Ni catalysts complicate spectral interpretation .

Q. What factors contribute to the stability of this compound under thermal conditions, and how does decomposition affect product analysis?

Advanced

At temperatures >600°C, this compound decomposes into 1-pentene and CO₂ via secondary reactions. Pyrolysis studies using PHBH (poly-3-hydroxybutyrate-co-3-hydroxyhexanoate) show that heating rates and temperature gradients influence decomposition kinetics. Quantification requires careful calibration of GC-MS to distinguish intact this compound from its degradation products .

Q. What biological roles has this compound been implicated in, based on volatile organic compound studies?

Basic

In Ceratitis capitata (Mediterranean fruit fly), this compound is a major component of male and female volatile profiles, suggesting a role in pheromone signaling or mating behavior. Its emission patterns correlate with specific behavioral assays, though mechanistic studies are ongoing .

Q. How can machine learning and quantum chemistry predict the physicochemical properties of this compound?

Advanced

Quantum chemistry provides exact calculations of molecular properties (e.g., dipole moments, bond energies), while machine learning models trained on large datasets accelerate predictions. Integrating quantum-derived parameters (e.g., electron densities) into neural networks improves accuracy for properties like solubility and reactivity, enabling rapid screening of synthetic conditions .

Q. What is the biosynthetic pathway of this compound in fatty acid metabolism?

Basic

this compound is synthesized via fatty acid synthases using acetyl-CoA and malonyl-CoA precursors. It arises from the dehydration of (R)-3-hydroxyhexanoic acid, a key intermediate in bacterial and eukaryotic β-oxidation pathways .

Q. What methodological challenges arise when tracking intermediates like this compound in multi-step catalytic reactions?

Advanced

Paramagnetic Ni catalysts broaden NMR signals, complicating real-time monitoring. Palladium systems allow clearer in-situ ¹H NMR tracking but require precise control of reaction time to prevent over-hydrogenation. Quenching reactions at timed intervals and using GC-MS for validation improves accuracy .

Q. How is this compound utilized in studying the pyrolysis behavior of biodegradable plastics?

Basic

In Py–GC/MS analyses of PHBH, this compound is identified as a degradation product at 300–600°C. Its concentration (3.4–3.6 area%) correlates with the 3-hydroxyhexanoate content, serving as a marker for thermal stability assessments .

Q. What evidence supports the cytotoxic activity of this compound against cancer cell lines?

Advanced

this compound exhibits potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 1.2 µM) by inducing apoptosis and interacting with DNA topoisomerase I. Comparative studies with 2-octenoic acid suggest structure-activity relationships dependent on alkyl chain length and double-bond position .

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

hex-2-enoic acid |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |

InChI Key |

NIONDZDPPYHYKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC(=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.